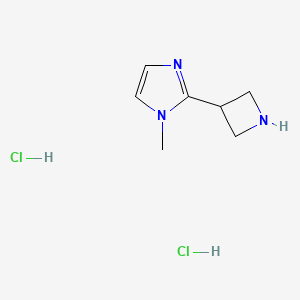![molecular formula C12H15NO5 B2389516 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane CAS No. 439110-69-7](/img/structure/B2389516.png)
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of a dioxolane ring, a nitrophenoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-nitrophenol with an appropriate epoxide under acidic or basic conditions to form the nitrophenoxy intermediate. This intermediate is then reacted with a dioxolane derivative in the presence of a catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in various biochemical pathways, leading to the modulation of biological activities. The dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-[1-(4-aminophenoxy)ethyl]-1,3-dioxolane: Similar structure but with an amino group instead of a nitro group.
2-Methyl-2-[1-(4-chlorophenoxy)ethyl]-1,3-dioxolane: Contains a chlorophenoxy group instead of a nitrophenoxy group.
2-Methyl-2-[1-(4-methoxyphenoxy)ethyl]-1,3-dioxolane: Features a methoxy group in place of the nitro group.
Uniqueness
2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-9(12(2)16-7-8-17-12)18-11-5-3-10(4-6-11)13(14)15/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNZXLDYILEZII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(OCCO1)C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
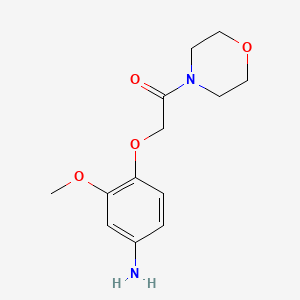
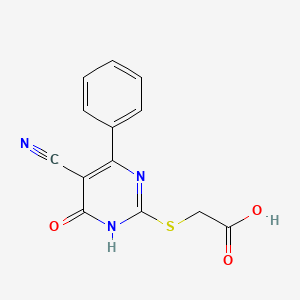
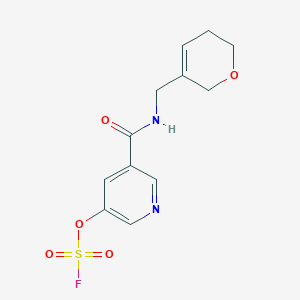
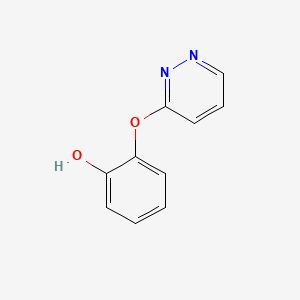
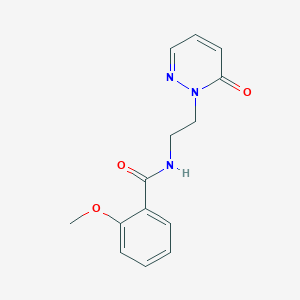
![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)
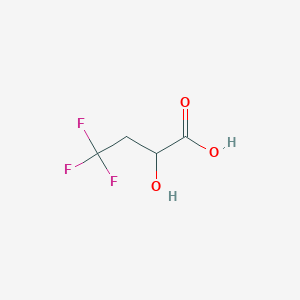
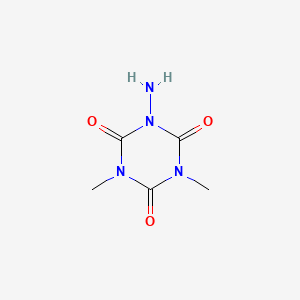
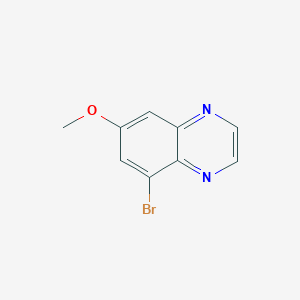
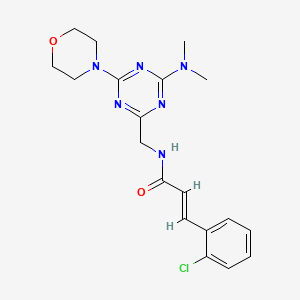
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide](/img/structure/B2389454.png)
